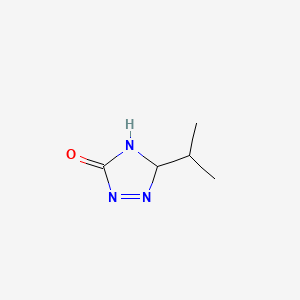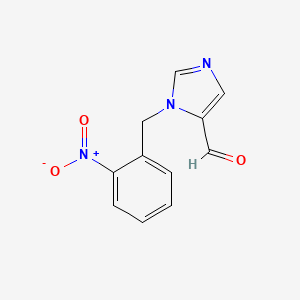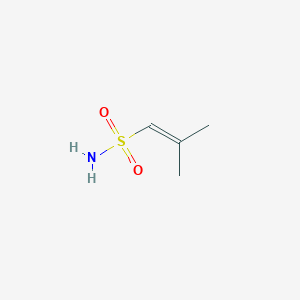![molecular formula C11H24N2 B15146556 [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine CAS No. 1016536-32-5](/img/structure/B15146556.png)
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine is a chemical compound with the molecular formula C11H24N2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine typically involves the reaction of cyclohexanone with 2-methyl-2-butanol in the presence of a suitable catalyst to form the corresponding cyclohexyl derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
科学研究应用
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexylhydrazine: A simpler hydrazine derivative with a cyclohexyl group.
2-Methylbutylhydrazine: A hydrazine derivative with a 2-methylbutyl group.
Cyclohexylmethylhydrazine: A compound with both cyclohexyl and methyl groups attached to the hydrazine moiety.
Uniqueness
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine is unique due to the presence of both a cyclohexyl ring and a 2-methylbutan-2-yl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications and research studies.
属性
CAS 编号 |
1016536-32-5 |
|---|---|
分子式 |
C11H24N2 |
分子量 |
184.32 g/mol |
IUPAC 名称 |
[4-(2-methylbutan-2-yl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C11H24N2/c1-4-11(2,3)9-5-7-10(13-12)8-6-9/h9-10,13H,4-8,12H2,1-3H3 |
InChI 键 |
WXMWDVWQHLJOGT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1CCC(CC1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


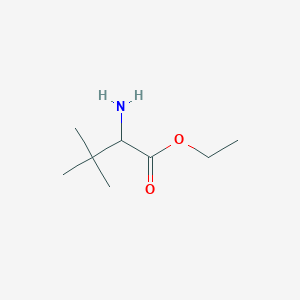


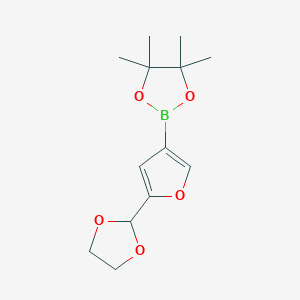
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
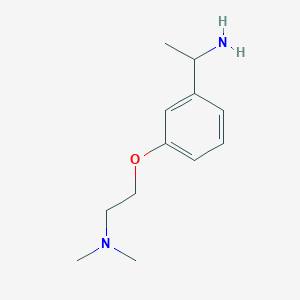
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)

![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)

